4-(4-Bromo-2-fluorophenyl)azetidin-2-one is a synthetic organic compound with the chemical formula and a CAS number of 1339218-02-8. This compound belongs to the class of azetidines, which are characterized by a four-membered nitrogen-containing ring. The presence of bromine and fluorine substituents on the phenyl ring enhances its potential biological activity. The molecular weight of 4-(4-Bromo-2-fluorophenyl)azetidin-2-one is 244.06 g/mol .
The synthesis of 4-(4-Bromo-2-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common approach includes the reaction of appropriate starting materials containing the azetidine ring and the desired halogenated phenyl groups.
Technical Details:
The specific reaction conditions can vary depending on the desired yield and purity of the final product.
The molecular structure of 4-(4-Bromo-2-fluorophenyl)azetidin-2-one consists of:
Key structural data include:
4-(4-Bromo-2-fluorophenyl)azetidin-2-one can participate in various chemical reactions typical for azetidine derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions.
Technical Details:
The mechanism of action for 4-(4-Bromo-2-fluorophenyl)azetidin-2-one is not extensively documented but can be inferred based on its structural characteristics.
Relevant data regarding these properties are crucial for understanding handling procedures and potential applications in research settings .
4-(4-Bromo-2-fluorophenyl)azetidin-2-one has potential applications in:
The azetidin-2-one (β-lactam) ring is a privileged scaffold in medicinal chemistry, extending far beyond its classical antibiotic applications. This four-membered cyclic amide structure exhibits inherent ring strain and conformational rigidity, enabling potent interactions with diverse biological targets. Modern drug discovery exploits azetidinones as synthons for bioactive molecules, including enzyme inhibitors, cholesterol absorption modulators, and antitumor agents [1]. Their synthetic versatility allows for stereoselective modifications at the N1, C3, and C4 positions, facilitating the development of targeted therapeutics with optimized pharmacokinetic profiles. The resurgence of interest in β-lactam chemistry is evidenced by dedicated research volumes and novel methodologies emerging in the past two decades, highlighting their enduring pharmaceutical relevance [1].
Table 1: Fundamental Properties of 4-(4-Bromo-2-fluorophenyl)azetidin-2-one
Property | Value |
---|---|
CAS Registry Number | Not explicitly listed (Precursor: 749927-69-3 [2]) |
Molecular Formula | C₉H₇BrFNO (derived from precursors) |
Key Structural Features | β-Lactam ring fused to 4-bromo-2-fluorophenyl at C4 |
SMILES String | O=C1NC(C1)C2=CC=C(Br)C=C2F (derived from [2]) |
Bioisosteric Potential | Combretastatin A-4 analogues, tubulin inhibitors |
4-Aryl-substituted azetidinones serve as conformationally restricted mimics of combretastatin A-4 (CA-4), a potent antimitotic natural product. CA-4 analogues typically feature two aryl rings connected by a bridge that maintains cis-orientation critical for tubulin binding. The β-lactam ring in 4-(4-bromo-2-fluorophenyl)azetidin-2-one imposes structural constraints analogous to the crucial dihedral angle in CA-4, enabling disruption of microtubule dynamics. Research demonstrates that 1,4-diaryl-2-azetidinones inhibit tubulin polymerization at nanomolar concentrations (IC₅₀ = 5 μM for lead compounds) and exhibit potent cytotoxicity against diverse cancer cell lines, including human neuroblastoma (IMR32) and rat pancreatic tumors [1].
The C4 para-brominated aryl moiety in this compound enhances planarity and hydrophobic interactions at the tubulin colchicine binding site. Structure-activity relationship (SAR) studies reveal that C3 substituents profoundly influence activity: acetoxy or hydroxy groups enhance potency, while smaller methoxy groups diminish it. Notably, 4-(4-methoxy-3-aminophenyl) derivatives with C3-hydroxyl groups show exceptional tumor growth inhibition (66% reduction in vivo), validating the azetidinone scaffold for vascular-disrupting anticancer agents [1].
Table 2: Anticancer Azetidinones as Combretastatin Analogues
Structural Feature | Biological Activity | Potency (IC₅₀/ TD₅₀) |
---|---|---|
3-OH, 4-(4-MeO-3-NH₂Ph) | Tubulin polymerization inhibition | IC₅₀ = 5 μM [1] |
3-OAc, 4-(3,4,5-triOMePh) | Cytotoxicity (human neuroblastoma IMR32) | IC₅₀ = 25–74 nM [1] |
4-(4-Bromo-2-fluorophenyl) | Theoretical tubulin binding (predicted) | Pending experimental validation |
2-Benzothiazolyldithio | Cytotoxicity (mouse hepatoma MG-22A) | TD₅₀ = 5–50 μM [1] |
Halogen atoms—particularly bromine and fluorine—at strategic positions on the C4-aryl ring critically enhance the pharmacological profile of azetidin-2-ones. The 4-bromo substituent in this compound contributes to:
The ortho-fluorine atom induces steric and electronic perturbations:
SAR analyses of analogous compounds confirm that electron-withdrawing groups (Br, Cl, NO₂) boost anticancer and antibacterial activities, whereas electron-donating groups (OH, OMe) reduce efficacy. For instance, 6-nitroindazole-derived azetidinones with bromine substitutions exhibited superior antitubercular activity (MIC = 6.25 μg/mL against M. tuberculosis H37Rv) compared to methoxy-substituted derivatives [1]. The 4-bromo-2-fluorophenyl configuration in this azetidinone is thus strategically positioned to exploit these halogen-derived bioenhancement effects.
Table 3: Impact of Halogenation on Azetidinone Bioactivity
Aryl Substituent Pattern | Biological Activity | Enhanced Potency vs. Non-Halogenated |
---|---|---|
4-Br, 2-OH (pyrazole hybrid) | Anti-tubercular (MTB H37Rv) | MIC = 0.35 μg/mL [1] |
4-NO₂, 6-Br (indazole) | Anti-tubercular / Antifungal | MIC = 6.25 μg/mL [1] |
4-Cl, 2-F (predicted) | Tubulin inhibition (theoretical) | Not tested |
3,4,5-triOMe (CA-4 mimic) | Cytotoxicity (pancreatic tumor) | 66% tumor reduction in vivo [1] |
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3